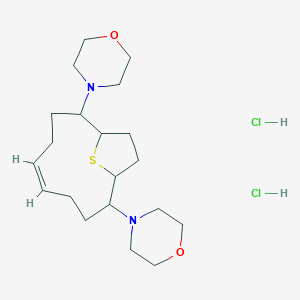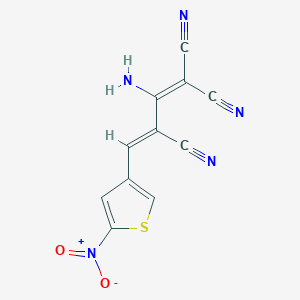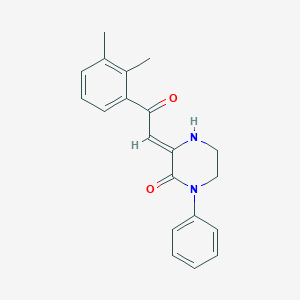
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
作用機序
The mechanism of action of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance.
Biochemical and Physiological Effects
Studies have shown that 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide can have significant biochemical and physiological effects. For example, it has been shown to cause a decrease in the intracellular concentration of folate, a vitamin that is essential for DNA and RNA synthesis. Additionally, it has been shown to cause a decrease in the intracellular pH, which can have significant effects on cellular metabolism.
実験室実験の利点と制限
One of the main advantages of using 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause significant damage to human cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, there is potential for further research into its potential applications in medicinal chemistry, agriculture, and material science. Finally, there is a need for more research into the mechanism of action of this compound, which can help to elucidate its potential uses and limitations.
Conclusion
In conclusion, 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to exhibit significant antimicrobial and anticancer activity. However, its potential toxicity can limit its use in certain experiments. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with 3-methoxypropylamine and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of hydrochloric acid. The yield of the product is typically high, and the purity can be improved by recrystallization.
科学的研究の応用
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Other potential applications of this compound include its use as a herbicide, insecticide, and flame retardant.
特性
製品名 |
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
分子式 |
C10H13Br2NO3S |
分子量 |
387.09 g/mol |
IUPAC名 |
2,5-dibromo-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO3S/c1-16-6-2-5-13-17(14,15)10-7-8(11)3-4-9(10)12/h3-4,7,13H,2,5-6H2,1H3 |
InChIキー |
QYLDROCTAZWVGX-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
正規SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)


![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




